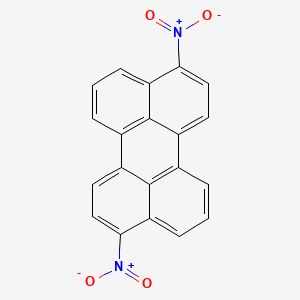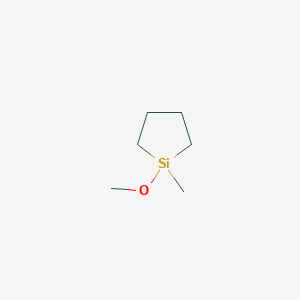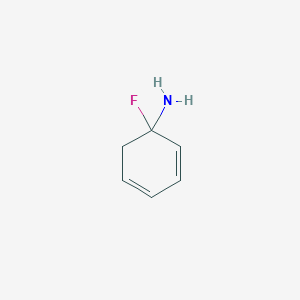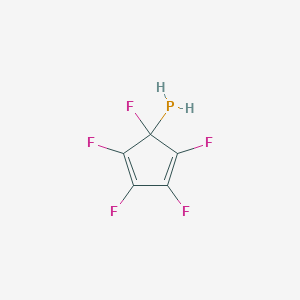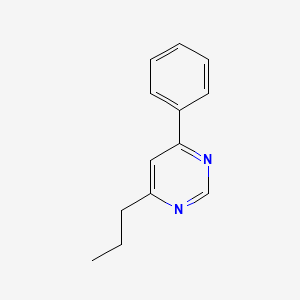![molecular formula C19H18ClN3O7S B14372161 4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate CAS No. 90298-56-9](/img/structure/B14372161.png)
4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate typically involves multiple steps. One common method includes the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with morpholine and perchloric acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium chloride
- 4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium bromide
Uniqueness
4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate is unique due to the presence of the perchlorate anion, which can enhance its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability.
属性
CAS 编号 |
90298-56-9 |
|---|---|
分子式 |
C19H18ClN3O7S |
分子量 |
467.9 g/mol |
IUPAC 名称 |
4-[2-(3-nitrophenyl)-4-phenyl-1,2-thiazol-2-ium-5-yl]morpholine;perchlorate |
InChI |
InChI=1S/C19H18N3O3S.ClHO4/c23-22(24)17-8-4-7-16(13-17)21-14-18(15-5-2-1-3-6-15)19(26-21)20-9-11-25-12-10-20;2-1(3,4)5/h1-8,13-14H,9-12H2;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
HCLZUEJIFQPFFZ-UHFFFAOYSA-M |
规范 SMILES |
C1COCCN1C2=C(C=[N+](S2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


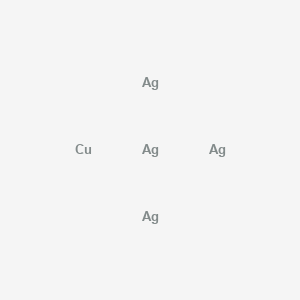


![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)
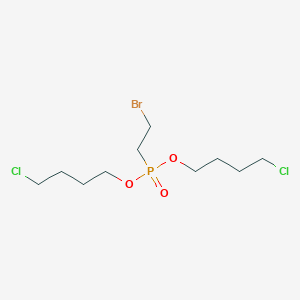
methanone](/img/structure/B14372107.png)
